molecular formula C13H16F2O3 B1470577 Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate CAS No. 1394932-77-4

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate

Cat. No.: B1470577
CAS No.: 1394932-77-4
M. Wt: 258.26 g/mol
InChI Key: URQXCAGYDKVLRV-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is an organic compound with the molecular formula C13H16F2O3. It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, making it a unique ester derivative. This compound is often used in various chemical research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate typically involves the esterification of 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The isopropoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate
  • Ethyl 2,2-difluoro-2-(2-ethoxyphenyl)acetate
  • Ethyl 2,2-difluoro-2-(2-propoxyphenyl)acetate

Uniqueness

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQXCAGYDKVLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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